REACTION_CXSMILES
|
NC1C=CC(C)=C(C(C2C=CC(NC3C=CC(F)=CC=3F)=CC=2Cl)=O)C=1.[Br:27][C:28]1[CH:29]=[CH:30][C:31]([O:46][CH3:47])=[C:32]([C:34]([C:36]2[CH:41]=[CH:40][C:39]([N+:42]([O-])=O)=[CH:38][C:37]=2[Cl:45])=[O:35])[CH:33]=1>>[NH2:42][C:39]1[CH:40]=[CH:41][C:36]([C:34]([C:32]2[CH:33]=[C:28]([Br:27])[CH:29]=[CH:30][C:31]=2[O:46][CH3:47])=[O:35])=[C:37]([Cl:45])[CH:38]=1
|
Name
|
compound 404
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)C(=O)C1=C(C=C(C=C1)NC1=C(C=C(C=C1)F)F)Cl)C
|
Name
|
compound 423
|
Quantity
|
16.1 mmol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by continuous gradient flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)C(=O)C1=C(C=CC(=C1)Br)OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |